molecular formula C56H48O16 B6289080 Calix[8]hydroquinone CAS No. 182810-01-1

Calix[8]hydroquinone

Cat. No. B6289080
CAS RN: 182810-01-1
M. Wt: 977.0 g/mol
InChI Key: PTMXXYLMDOTHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calix[8]hydroquinone, also known as calix[8]arene-1,3,5,7-tetrahydroxy-cyclohepta[8]phenanthren-4-one, is a member of the calixarene family of compounds. Calixarenes are macrocyclic compounds with a unique structure consisting of a central ring of eight phenolic units, connected by four bridging units. Calix[8]hydroquinone is a highly versatile compound, with numerous applications in scientific research, ranging from drug delivery to catalysis.

Scientific Research Applications

Photoresist Development

Calix[8]hydroquinone derivatives have been utilized in developing new positive-type photoresists. A study by Nakayama and Ueda (1999) describes the synthesis of mono-substituted hydroquinone calix[8]arenes, which, when combined with diazonaphthoquinone, form highly sensitive and transparent films suitable for fine positive image printing (Nakayama & Ueda, 1999).

Synthesis and NMR Analysis

Morita, Agawa, Nomura, and Taniguchi (1992) explored the synthesis of calix[4]quinone and calix[4]hydroquinone using different synthetic pathways. Their work provides insights into the NMR behavior of these compounds, essential for understanding their structural and chemical properties (Morita, Agawa, Nomura, & Taniguchi, 1992).

Nanoparticle Synthesis and Immobilization

Research by Zhou and Srinivasan (2013) demonstrates the use of a calix[7]hydroquinone monolayer for in situ synthesis and immobilization of metallic nanoparticles. This method is promising for decorating irregular surfaces of miniaturized objects (Zhou & Srinivasan, 2013).

Catalytic Activity in Proton Exchange

Studies by Zakharov, Masunov, and Dreuw (2009) highlight the unique ability of calix[4]hydroquinone nanotubes to catalyze proton exchange between water and acetone. This property is attributed to their structure, which facilitates stepwise proton transfer via ionic intermediates (Zakharov, Masunov, & Dreuw, 2009).

Nitric Oxide Release Mediation

Calix[4]monohydroquinone has been used as a supramolecular system for generating NO gas, as shown by Wanigasekara, Gaeta, Neri, and Rudkevich (2008). This method involves a one-electron reduction process and offers potential applications in various fields (Wanigasekara, Gaeta, Neri, & Rudkevich, 2008).

Electroanalysis Applications

O'Connor, Arrigan, and Svehla (1995) reviewed the use of calix[n]arenes, including calix[4]arene derivatives, in electroanalysis. These compounds show selective binding to metal cations and have applications in ion-selective electrodes and voltammetric studies (O'Connor, Arrigan, & Svehla, 1995).

properties

IUPAC Name

nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47,49,50,51,52,53,54,55,56-hexadecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H48O16/c57-41-9-25-1-26-10-42(58)12-28(50(26)66)3-30-14-44(60)16-32(52(30)68)5-34-18-46(62)20-36(54(34)70)7-38-22-48(64)24-40(56(38)72)8-39-23-47(63)21-37(55(39)71)6-35-19-45(61)17-33(53(35)69)4-31-15-43(59)13-29(51(31)67)2-27(11-41)49(25)65/h9-24,57-72H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMXXYLMDOTHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C(=CC(=C8)O)CC9=C(C1=CC(=C9)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H48O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

977.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calix[8]hydroquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.